molecular formula C20H16N2O2S2 B2769352 (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 900135-21-9

(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2769352
CAS No.: 900135-21-9
M. Wt: 380.48
InChI Key: UCZBLJUBIOMIRN-WQRHYEAKSA-N
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Description

(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H16N2O2S2 and its molecular weight is 380.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

NSC807908, also known as (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, is an inhibitor of the Ras Converting Enzyme 1 (Rce1) protease . Rce1 is a key enzyme involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling pathways.

Mode of Action

NSC807908 interacts with its target, Rce1, by binding to the active site of the enzyme and inhibiting its protease activity . This disruption of Rce1 function leads to the alteration of Ras membrane localization in human cells , which can significantly impact the Ras signaling pathway and potentially influence cell proliferation, differentiation, and survival.

Biological Activity

The compound (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various aryl and indole substituents. The general synthetic route includes:

  • Formation of Thiazolidinone Core : The thiazolidinone ring is synthesized through the reaction of thioketones with amines.
  • Introduction of Indole and Hydroxyphenyl Groups : Subsequent reactions introduce the indole and hydroxyphenyl moieties via electrophilic aromatic substitution or similar methods.

Pharmacological Properties

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown significant free radical scavenging abilities.
  • Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in inflammatory diseases.
  • Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. It is believed to act as an inhibitor of certain enzymes related to inflammatory processes.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antioxidant Study :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, showcasing its anti-inflammatory properties .
  • Antimicrobial Activity :
    • Research indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeResultReference
AntioxidantSignificant reduction in ROS
Anti-inflammatoryDecreased TNF-alpha levels
AntimicrobialMIC against Staphylococcus

Properties

IUPAC Name

4-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-15-7-5-13(6-8-15)9-10-22-19(24)18(26-20(22)25)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,11-12,23-24H,9-10H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMEAIOQSMHIW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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